3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 438220-87-2
VCID: VC0454888
InChI: InChI=1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.7g/mol

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

CAS No.: 438220-87-2

Main Products

VCID: VC0454888

Molecular Formula: C15H12ClFO3

Molecular Weight: 294.7g/mol

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde - 438220-87-2

CAS No. 438220-87-2
Product Name 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Molecular Formula C15H12ClFO3
Molecular Weight 294.7g/mol
IUPAC Name 3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3
Standard InChIKey JQMALKLOYRVXJY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl
Canonical SMILES COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl
PubChem Compound 842704
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator